2-Pyridinemethanol, butyrate
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Overview
Description
2-Pyridinemethanol, butyrate is an organic compound that belongs to the class of esters It is derived from the esterification of 2-pyridinemethanol with butyric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridinemethanol, butyrate typically involves the esterification reaction between 2-pyridinemethanol and butyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinemethanol, butyrate undergoes various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products Formed
Hydrolysis: 2-Pyridinemethanol and butyric acid.
Reduction: 2-Pyridinemethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Pyridinemethanol, butyrate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-pyridinemethanol, butyrate involves its interaction with various molecular targets and pathways. One of the key mechanisms is the inhibition of histone deacetylase, which leads to epigenetic regulation of gene expression . This compound can also modulate metabolic pathways by influencing the activity of enzymes involved in energy metabolism .
Comparison with Similar Compounds
2-Pyridinemethanol, butyrate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent in laboratories and industries.
Methyl butyrate: Known for its fruity odor and used in flavoring and fragrance industries.
Uniqueness
What sets this compound apart is its unique combination of a pyridine ring and an ester group, which imparts distinct chemical and biological properties
Properties
CAS No. |
74050-93-4 |
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Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
pyridin-2-ylmethyl butanoate |
InChI |
InChI=1S/C10H13NO2/c1-2-5-10(12)13-8-9-6-3-4-7-11-9/h3-4,6-7H,2,5,8H2,1H3 |
InChI Key |
VTMMEMGFKVSPFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC1=CC=CC=N1 |
Origin of Product |
United States |
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